

# Application Notes and Protocols for OP-145

## Cytotoxicity Assays on Mammalian Cells

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### Compound of Interest

Compound Name: OP-145

Cat. No.: B15566390

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## Introduction

**OP-145** is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. It has demonstrated potent antimicrobial activity against a range of pathogens. As with any therapeutic candidate, understanding its interaction with host cells is critical. These application notes provide an overview of the cytotoxic effects of **OP-145** on mammalian cells and detailed protocols for assessing its in vitro toxicity.

**OP-145's** primary mechanism of action against mammalian cells is through lytic activity at concentrations higher than those required for its antimicrobial effects. This involves the disruption of the cell membrane, leading to cell death. Specifically, **OP-145** has been shown to cause the disintegration of phosphatidylcholine (PC) liposomes, which serve as a model for mammalian cell membranes, into disk-like micelles and bilayer sheets. This direct membrane-disrupting action contrasts with programmed cell death pathways like apoptosis.

Notably, in epidermal models, **OP-145** has been observed to have no detectable cytotoxic effects on epithelial cells and keratinocytes, suggesting a degree of cell-type specificity in its cytotoxic profile.<sup>[1]</sup>

## Quantitative Cytotoxicity Data

While comprehensive quantitative data for **OP-145** across a wide range of mammalian cell lines remains limited in publicly available literature, data from its parent peptide, LL-37, and other derivatives provide valuable context for its potential cytotoxic profile.

Peptide	Cell Line	Assay	Result
LL-37	MA-104	MTT	>90% viability at 50 µg/mL[2]
GF-17 (LL-37 derivative)	NIH-3T3	MTT	No toxicity below 75 µg/mL[3][4]
FK-16 (LL-37 derivative)	NIH-3T3	MTT	No toxicity below 150 µg/mL[3]

## Experimental Protocols

### Cell Viability Assay using MTT

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

- Mammalian cell line of interest (e.g., HeLa, HEK293, HaCaT)
- **OP-145** peptide
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
- 96-well plates

- Multichannel pipette
- Plate reader

#### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
- **Peptide Treatment:** Prepare serial dilutions of **OP-145** in complete medium. Remove the old medium from the wells and add 100  $\mu$ L of the fresh medium containing different concentrations of **OP-145**. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **MTT Addition:** After the incubation period, add 10  $\mu$ L of MTT solution to each well.
- **Incubation with MTT:** Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
- **Solubilization:** Add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

## Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

#### Materials:

- Mammalian cell line of interest

- **OP-145** peptide
- Complete cell culture medium
- LDH assay kit
- 96-well plates
- Multichannel pipette
- Plate reader

#### Procedure:

- **Cell Seeding:** Seed cells as described in the MTT assay protocol.
- **Peptide Treatment:** Treat cells with serial dilutions of **OP-145** as described above. Include a positive control for maximum LDH release (e.g., by adding lysis buffer provided in the kit).
- **Incubation:** Incubate the plate for the desired time period (e.g., 24 hours).
- **Sample Collection:** After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant (50 µL) to a new 96-well plate.
- **LDH Reaction:** Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
- **Incubation:** Incubate the plate at room temperature for 30 minutes, protected from light.
- **Absorbance Measurement:** Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
- **Data Analysis:** Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

## Hemolytic Assay

This assay assesses the lytic effect of **OP-145** on red blood cells.

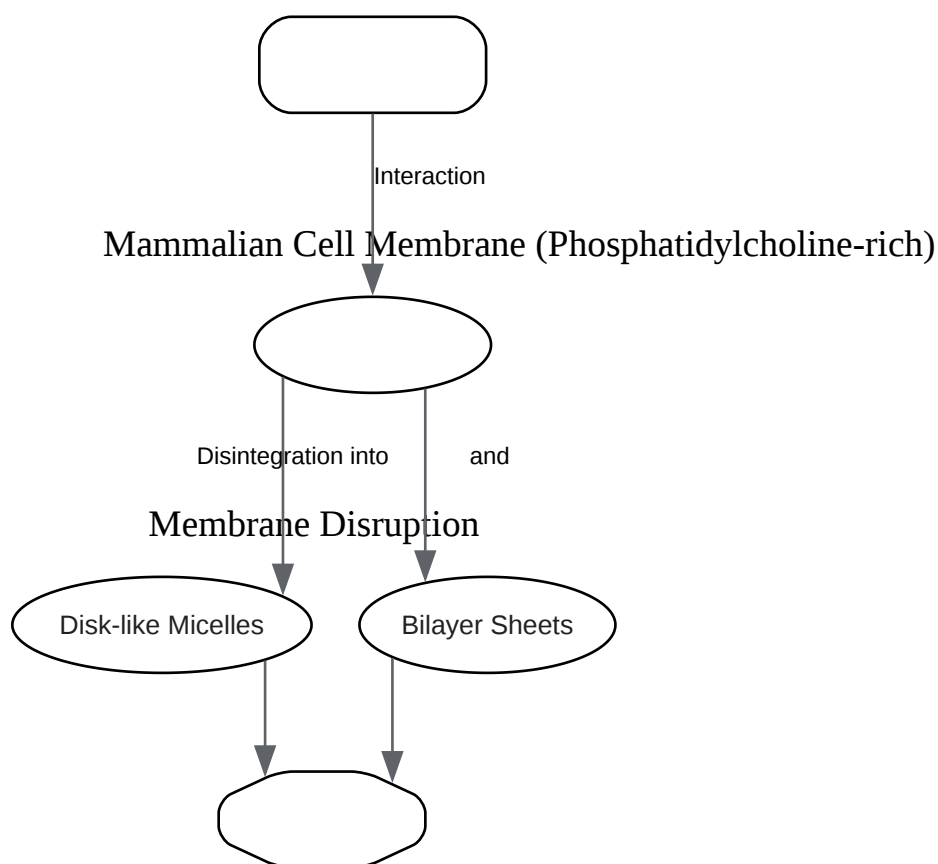
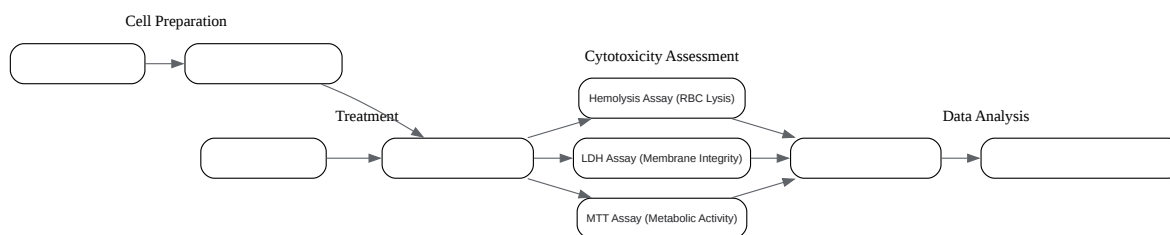
#### Materials:

- Freshly collected human or animal red blood cells (RBCs)
- **OP-145** peptide
- Phosphate-buffered saline (PBS)
- Triton X-100 (for positive control)
- 96-well plates
- Centrifuge
- Plate reader

#### Procedure:

- **RBC Preparation:** Wash RBCs three times with PBS by centrifugation at 1000 x g for 5 minutes. Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
- **Peptide Incubation:** In a 96-well plate, add 50 µL of the RBC suspension to 50 µL of serially diluted **OP-145** in PBS. Include a negative control (PBS only) and a positive control (0.1% Triton X-100 for 100% hemolysis).
- **Incubation:** Incubate the plate at 37°C for 1 hour.
- **Centrifugation:** Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
- **Supernatant Transfer:** Carefully transfer 50 µL of the supernatant to a new 96-well plate.
- **Absorbance Measurement:** Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
- **Data Analysis:** Calculate the percentage of hemolysis for each **OP-145** concentration relative to the positive control.

## Visualizations



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